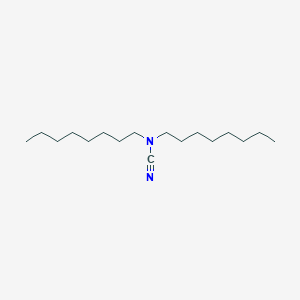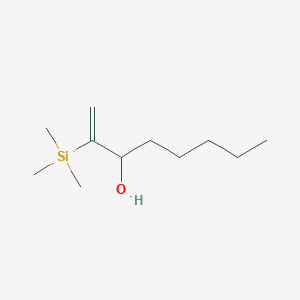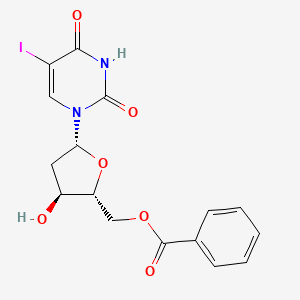
5'-O-Benzoyl-2'-deoxy-5-iodouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Benzoyl-2’-deoxy-5-iodouridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside This compound is characterized by the presence of a benzoyl group at the 5’-position and an iodine atom at the 5-position of the uridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Benzoyl-2’-deoxy-5-iodouridine typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of 2’-deoxyuridine are protected using benzoyl chloride in the presence of a base such as pyridine to form 5’-O-benzoyl-2’-deoxyuridine.
Iodination: The protected nucleoside is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for 5’-O-Benzoyl-2’-deoxy-5-iodouridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Benzoyl-2’-deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted nucleosides, where the iodine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Applications De Recherche Scientifique
5’-O-Benzoyl-2’-deoxy-5-iodouridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving DNA replication and repair mechanisms. It serves as a tool to investigate the incorporation of modified nucleosides into DNA.
Medicine: Research is ongoing to explore its potential as an antiviral agent, particularly against herpes simplex virus and other DNA viruses.
Industry: It is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5’-O-Benzoyl-2’-deoxy-5-iodouridine involves its incorporation into DNA in place of thymidine. This substitution can disrupt normal DNA replication and repair processes, leading to the inhibition of viral replication. The compound targets viral DNA polymerases and thymidylate phosphorylase, preventing the proper functioning of these enzymes and ultimately inhibiting viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound with similar antiviral properties.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog used in research and clinical applications.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
5’-O-Benzoyl-2’-deoxy-5-iodouridine is unique due to the presence of both a benzoyl group and an iodine atom, which confer distinct chemical and biological properties. The benzoyl group enhances the compound’s stability and lipophilicity, while the iodine atom allows for specific substitution reactions and potential radiolabeling applications.
Propriétés
Numéro CAS |
84043-31-2 |
|---|---|
Formule moléculaire |
C16H15IN2O6 |
Poids moléculaire |
458.20 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15IN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(20)12(25-13)8-24-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
Clé InChI |
WRNHWZMNGHEQNG-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


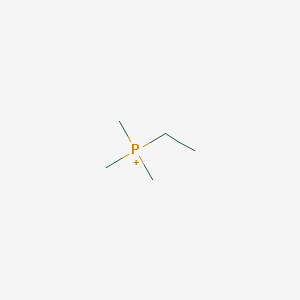

![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
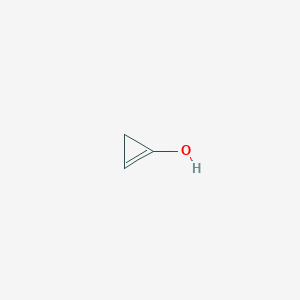
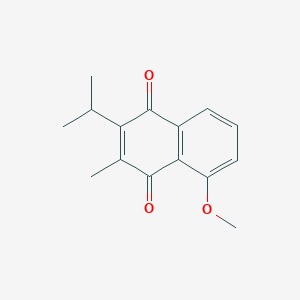
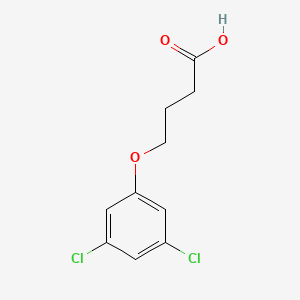
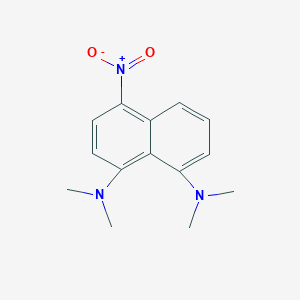
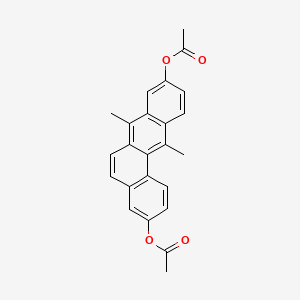
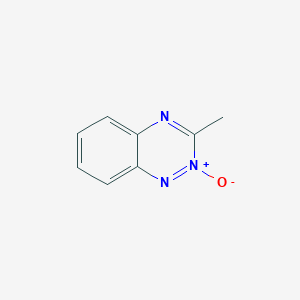

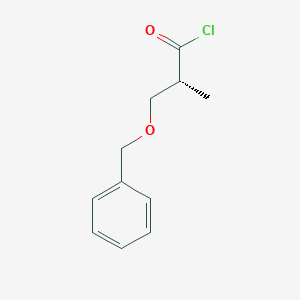
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
